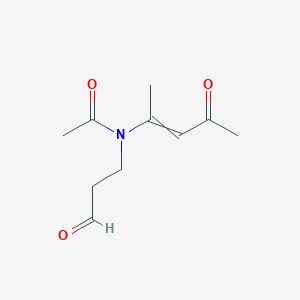
N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C10H15NO3, features a ketone functional group and an amide linkage, which are critical for its biological interactions. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-cancer Potential : Research indicates that similar compounds have been explored for their ability to inhibit cancer cell growth through various pathways.
In Vitro Studies
In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. For example, a study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) when treated with this compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic effects of the compound. A notable study involved administering this compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups.
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Patients receiving this compound showed improved outcomes in terms of tumor response rates.
- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved joint function.
Safety and Toxicity
Toxicological assessments have revealed that this compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Eigenschaften
CAS-Nummer |
918637-73-7 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide |
InChI |
InChI=1S/C10H15NO3/c1-8(7-9(2)13)11(10(3)14)5-4-6-12/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
KZLAFOCKXXOGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)N(CCC=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















